molecular formula C7H12O4S B13218656 3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione

3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione

Cat. No.: B13218656
M. Wt: 192.24 g/mol
InChI Key: RPNUFILXLCHSMQ-UHFFFAOYSA-N
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Description

3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a complex organic compound belonging to the class of furan derivatives. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes a thieno-furan ring system and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted furans and thiophenes can be subjected to cyclization reactions using catalysts like palladium or platinum complexes . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thieno-furan ring system can also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A furan derivative with similar structural features but different functional groups.

    2,5-Furandicarboxylic Acid (FDCA): Another furan derivative used in the production of bioplastics.

    2,5-Dimethylfuran (DMF): A furan compound used as a biofuel.

Uniqueness

What sets 3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione apart is its unique thieno-furan ring system combined with a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

(5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-yl)methanol

InChI

InChI=1S/C7H12O4S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6,8H,1-5H2

InChI Key

RPNUFILXLCHSMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC2(CO1)CO

Origin of Product

United States

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